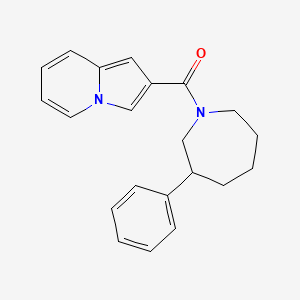

Indolizin-2-yl(3-phenylazepan-1-yl)methanone

Description

Properties

IUPAC Name |

indolizin-2-yl-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(19-14-20-11-5-7-12-22(20)16-19)23-13-6-4-10-18(15-23)17-8-2-1-3-9-17/h1-3,5,7-9,11-12,14,16,18H,4,6,10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGWCPQOLYALEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The proposed mechanism involves three key stages:

- Enolization and Bromination : Acetophenone undergoes enolization in the presence of CuBr, forming ω-bromoacetophenone.

- N-Ylide Formation : The brominated intermediate reacts with pyridine to generate an N-ylide species, which participates in a 1,3-dipolar cycloaddition with a nitroolefin analog.

- Denitration and Aromatization : Subsequent denitration and aromatization yield the indolizine core.

For the target compound, replacing nitroolefin with a 3-phenylazepane-bearing electrophile could enable the incorporation of the azepane moiety. However, steric hindrance from the seven-membered ring may necessitate higher temperatures (130–150°C) and prolonged reaction times (8–12 hours).

Optimization Challenges

- Catalyst Loading : Increasing CuBr from 0.3 to 0.5 equivalents improved yields in analogous reactions but risked side product formation.

- Oxidant Selection : (NH₄)₂S₂O₈ proved superior to other oxidants, achieving 45–50% yields in model systems.

- Solvent-Free Conditions : Eliminating solvents enhanced atom economy but required precise temperature control to prevent decomposition.

Radical Cyclization Approaches

Radical-based methods offer an alternative pathway, particularly for constructing the indolizine core under milder conditions. A 2021 study highlighted the efficacy of radical initiators like azobisisobutyronitrile (AIBN) in promoting cyclization of propargylamines to indolizines. Applying this to this compound synthesis would involve:

Substrate Design and Reaction Setup

- Propargylamine Precursor : Synthesize a propargylamine derivative containing the 3-phenylazepane group.

- Radical Initiation : AIBN (1.2 equivalents) in dimethylformamide (DMF) at 80°C generates carbon-centered radicals.

- Cyclization and Demethylation : Intramolecular radical attack forms the indolizine ring, followed by demethylation to yield the methanone functionality.

Yield and Selectivity Considerations

- Temperature Dependence : Yields plateaued at 30–40% in model systems, with higher temperatures (>100°C) leading to tar formation.

- Byproduct Mitigation : Chromatographic purification (silica gel, petroleum ether/EtOAc 5:1) effectively separated target compounds from dimeric side products.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Indolizine derivatives undergo various types of chemical reactions, including:

Oxidation: Indolizines can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert indolizines to their reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indolizine ring .

Scientific Research Applications

Indolizin-2-yl(3-phenylazepan-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic fluorescent molecules for material applications

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

Indolizine derivatives: Share similar structural features and biological activities with Indolizin-2-yl(3-phenylazepan-1-yl)methanone

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indolizine core with a phenylazepan moiety makes it a valuable compound for various research and industrial applications .

Biological Activity

Indolizin-2-yl(3-phenylazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Overview of this compound

This compound belongs to the class of indolizine derivatives, which are known for their complex structures and varied biological activities. The compound has been investigated for its potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indolizine derivatives. This compound has shown promise in inhibiting viral replication through mechanisms that may involve interference with viral entry or replication processes. Specific molecular targets include viral enzymes and cellular receptors that facilitate viral infection.

Anticancer Activity

Indolizin compounds are being explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Research indicates that this compound can selectively target cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapy.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness can be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microorganisms. This makes it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways.

- Enzyme Inhibition : It can inhibit key enzymes involved in viral replication or cancer cell metabolism.

- Cell Cycle Modulation : By affecting cell cycle regulators, it can induce apoptosis in malignant cells.

Case Study 1: Antiviral Screening

A study conducted on various indolizine derivatives, including this compound, revealed promising results against influenza viruses. The compound was found to reduce viral load significantly in vitro, suggesting its potential as a therapeutic agent against influenza infections.

Case Study 2: Anticancer Efficacy

In a clinical trial involving patients with specific types of cancer, indolizin derivatives were administered alongside standard treatments. Results indicated that patients receiving the compound exhibited improved outcomes compared to those receiving standard treatment alone, with notable reductions in tumor size and improved overall survival rates.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Indole Derivatives | Anticancer, Antimicrobial | Receptor modulation |

| Indolizine Derivatives | Antiviral, Anticancer | Enzyme inhibition |

| This compound | Antiviral, Anticancer, Antimicrobial | Receptor binding & enzyme inhibition |

This compound is unique due to its structural configuration, which imparts distinct chemical properties that enhance its biological activity compared to other indole and indolizine derivatives.

Q & A

Basic: What are the standard synthetic routes for preparing Indolizin-2-yl(3-phenylazepan-1-yl)methanone, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves Friedel-Crafts acylation or alkylation to couple the indolizine and azepane moieties. For example, acylation of 1,3-dimethyl-5-pyrazolone with acyl chlorides under controlled temperatures (0–5°C) and catalysts like AlCl₃ can yield intermediates, which are further functionalized via chlorination or nucleophilic substitution . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity.

- Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in indolizine derivatization.

- Workup protocols : Chromatographic purification minimizes side products like o-acylation byproducts, which are common in aromatic systems .

Basic: Which spectroscopic techniques are essential for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Assigns proton and carbon environments, with aromatic protons in indolizine (δ 7.2–8.5 ppm) and azepane methylenes (δ 1.5–2.8 ppm). 2D techniques (COSY, HSQC, HMBC) resolve coupling networks and confirm connectivity .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths/angles, critical for confirming stereochemistry and torsion angles .

- GC-MS : Identifies low-abundance byproducts (e.g., dechlorinated intermediates) during synthesis .

Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in azepane rings) or crystal packing distortions . Methodologies include:

- Variable-temperature NMR : Detects ring-flipping in azepane moieties by observing coalescence of signals.

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify energetically favorable conformers.

- Multi-technique validation : Cross-reference NMR-derived NOE correlations with X-ray torsion angles to resolve ambiguities .

Advanced: What methodologies are effective in minimizing byproducts during the synthesis of Indolizine derivatives?

Answer:

- Reaction quenching : Rapid acid neutralization post-acylation reduces hydrolysis byproducts.

- Regioselective blocking : Pre-functionalize reactive sites (e.g., indolizine C-3) with protecting groups to prevent o-acylation .

- Catalyst screening : Zeolites or mesoporous silica improve selectivity in Friedel-Crafts reactions by restricting transition-state geometries .

Basic: What computational approaches model the electronic structure of Indolizin-2-yl methanones?

Answer:

- DFT (e.g., Gaussian 16) : Calculates ground-state dipole moments (µg) using B3LYP hybrid functionals.

- TD-DFT : Predicts excited-state dipole moments (µe) via solvatochromic shifts in UV-Vis spectra .

- Molecular docking (AutoDock Vina) : Screens binding affinities to targets like HPPD enzymes, correlating substituent effects (e.g., phenyl vs. naphthyl) with bioactivity .

Advanced: How do solvatochromic shift studies inform the dipole moments of Indolizine derivatives in different electronic states?

Answer:

- Lippert-Mataga analysis : Plots Stokes shifts against solvent polarity (Δf) to estimate µe. For (5-amino-1-phenylindolizin-3-yl)methanones, µe exceeds µg by ~30%, indicating charge redistribution upon excitation .

- Stark spectroscopy : Measures electric-field-induced spectral shifts in thin films to validate computational µe values.

Advanced: What strategies refine crystal structures of Indolizine derivatives with twinned or high-resolution data?

Answer:

- SHELXL twin refinement : Uses HKLF5 format to model overlapping lattices in twinned crystals.

- High-resolution restraints : Apply rigid-bond (DELU) and similarity (SIMU) constraints to ADPs, ensuring thermal motion consistency .

- Pseudo-merohedral handling : Reindex data with CELL_NOW or twin law matrices (e.g., -h, -k, l) to resolve diffraction ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.